molecular formula C8H10O3S B1294744 2-(Phenylsulfonyl)ethanol CAS No. 20611-21-6

2-(Phenylsulfonyl)ethanol

Cat. No. B1294744
CAS RN: 20611-21-6
M. Wt: 186.23 g/mol
InChI Key: PQVYYVANSPZIKE-UHFFFAOYSA-N
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Patent
USH0000691

Procedure details

1,000 ml of an aqueous solution containing 509 g (2.16 mol) of sodium benzenesulfonate (dihydrate) was heated to 80°-90° C. and stirred. To this solution were added at the same time 539 g (4.31 mol) of ethylenebromohydrin and 100 ml of an aqueous solution containing 45 g of sodium hydroxide while maintaining the pH of the reaction solution at 7-8. After the addition was completed, the reaction solution was further stirred for 2 hours at 80°-90° C. and then cooled to room temperature. Then, the reaction solution was extracted with ethyl acetate. The ethyl acetate was concentrated and distilled off under reduced pressure to yield 113 g of the desired product having a boiling point of 172 to 174° C./0.4 mmHg.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
509 g
Type
reactant
Reaction Step One
Quantity
539 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([O-:10])(=[O:9])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[CH2:12](Br)[CH2:13][OH:14].[OH-].[Na+]>>[C:1]1([S:7]([CH2:12][CH2:13][OH:14])(=[O:9])=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
509 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
539 g
Type
reactant
Smiles
C(CO)Br
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80°-90° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH of the reaction solution at 7-8
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction solution was further stirred for 2 hours at 80°-90° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction solution was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.